

A Comprehensive Technical Guide on the Melting Point of 3-Ethynylbenzoic Acid

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Compound of Interest

Compound Name: 3-Ethynylbenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist with extensive experience in the physicochemical characterization of novel chemical entities, I have learned that mastery of foundational analytical techniques is what separates success from failure in research and development. The melting point, a seemingly basic parameter, is a profoundly informative characteristic. It is the frontline indicator of a substance's purity, identity, and crystalline form. This guide provides an in-depth, practical examination of the melting point of **3-ethynylbenzoic acid**. We will move beyond a simple data point to dissect the nuances of its measurement, understand the variables that influence it, and establish robust, verifiable protocols for its accurate determination. This document is structured not as a rigid template, but as a logical journey from fundamental properties to expert application, reflecting the way a scientist critically approaches a characterization challenge.

Introduction to 3-Ethynylbenzoic Acid: A Key Synthetic Intermediate

3-Ethynylbenzoic acid (CAS No. 10601-99-7) is a bifunctional aromatic compound possessing both a carboxylic acid and a terminal alkyne. This unique structural combination renders it an exceptionally valuable building block in medicinal chemistry and materials science. The carboxylic acid group provides a handle for amide coupling and esterification,

while the terminal alkyne is a versatile functional group for carbon-carbon bond formation, most notably in Sonogashira couplings and copper-catalyzed "click" chemistry.[1][2][3] Given its role as a precursor to complex target molecules, establishing the identity and purity of **3-ethynylbenzoic acid** is a critical first step in any synthetic campaign. The melting point serves as the initial gatekeeper for quality assessment.

Reported Melting Point of 3-Ethynylbenzoic Acid: A Point of Critical Discussion

A review of commercially available **3-ethynylbenzoic acid** reveals a notable data point for its melting range. This information is summarized below.

Table 1: Reported Melting Point for 3-Ethynylbenzoic Acid

Supplier/Source	CAS Number	Reported Melting Point (°C)	Purity Assay
Sigma-Aldrich	10601-99-7	164-171	95%

Expert Analysis: The reported range of 164-171 °C is quite broad for a small molecule, which immediately suggests that factors beyond simple phase transition may be at play.[4] A broad melting range is a classic sign of impurities.[5] Furthermore, a lack of readily available, corroborating melting point data from other major chemical suppliers for this specific isomer makes it difficult to establish a consensus value. This underscores the absolute necessity for in-house verification by the end-user. An expert scientist should not take a supplier's Certificate of Analysis value as dogma but as a starting point for independent verification.

Key Factors Influencing the Melting Point Measurement

The observed melting point is not an immutable constant but is highly sensitive to both the intrinsic properties of the sample and the methodology used for its measurement.[6]

Chemical Purity

This is the most critical factor. Impurities disrupt the crystal lattice of the solid, lowering the energy required to break it apart. This results in a melting point depression and a broadening of the melting range.^{[5][7]} For **3-ethynylbenzoic acid**, which is commonly synthesized via Sonogashira coupling, potential impurities include:

- Homocoupled Dimer: The terminal alkyne can couple with itself in a side reaction (Glaser or Hay coupling) to form 1,4-bis(3-carboxyphenyl)buta-1,3-diyne.^{[1][8]}
- Residual Catalysts: Traces of palladium and copper catalysts used in the coupling reaction may remain.
- Starting Materials: Unreacted starting materials, such as 3-iodobenzoic acid or 3-bromobenzoic acid.
- Solvents: Residual solvents from the reaction or purification steps.

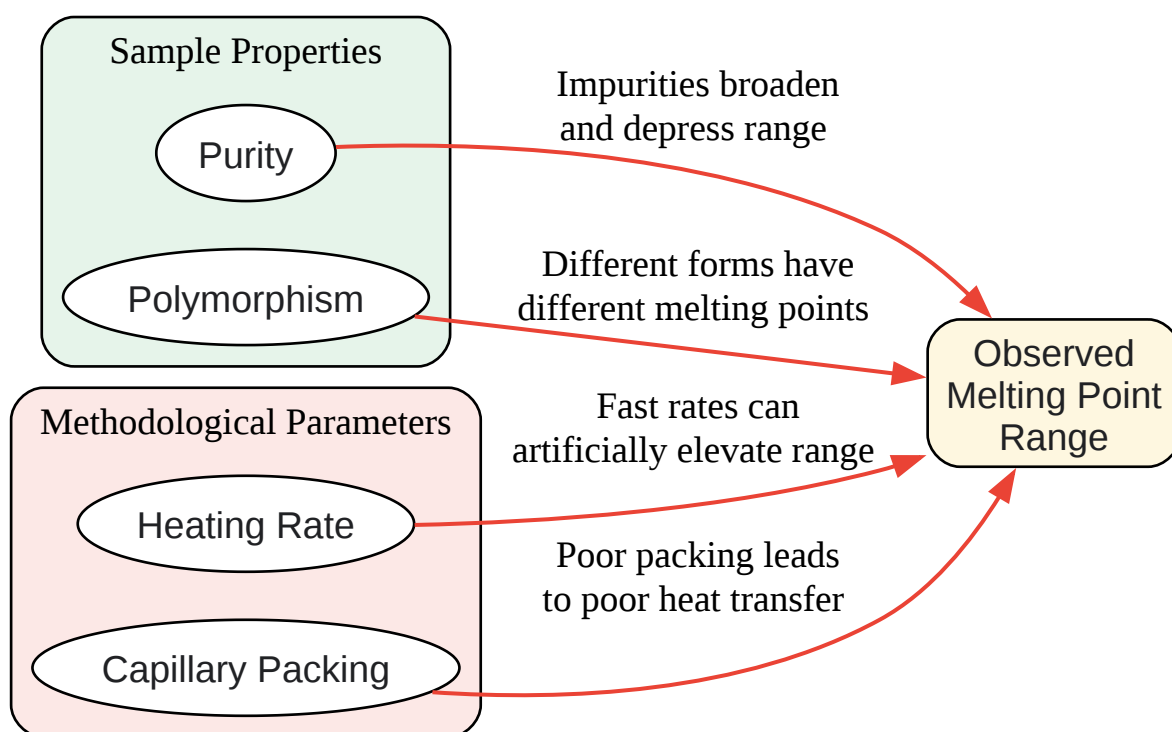
Polymorphism

Polymorphism is the ability of a compound to exist in multiple crystalline forms. Different polymorphs have different crystal lattice arrangements and, consequently, different melting points. While no specific polymorphs of **3-ethynylbenzoic acid** are widely reported, researchers should be aware that different crystallization conditions could potentially yield different forms, leading to variability in the observed melting point.

Methodological Parameters

The technique used for measurement significantly impacts the result. The rate of heating is paramount. A fast heating rate does not allow for thermal equilibrium between the sample and the heating block, often leading to an artificially high and broad melting range.^{[6][9]}

Diagram 1: Factors Influencing Melting Point Measurement



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Caption: Key intrinsic and extrinsic factors affecting melting point results.

Authoritative Protocols for Accurate Melting Point Determination

To ensure data integrity, melting point determination must follow a standardized, validated procedure. The following protocols are based on guidelines from the United States Pharmacopeia (USP) and ASTM International.

Protocol 1: Capillary Melting Point Determination (USP <741> / ASTM E324)

This method is the universally accepted standard for regulatory and quality control purposes. Its trustworthiness is established through rigorous calibration and adherence to procedural controls.

Objective: To determine the melting range of a **3-ethynylbenzoic acid** sample using the capillary method.

Apparatus & Materials:

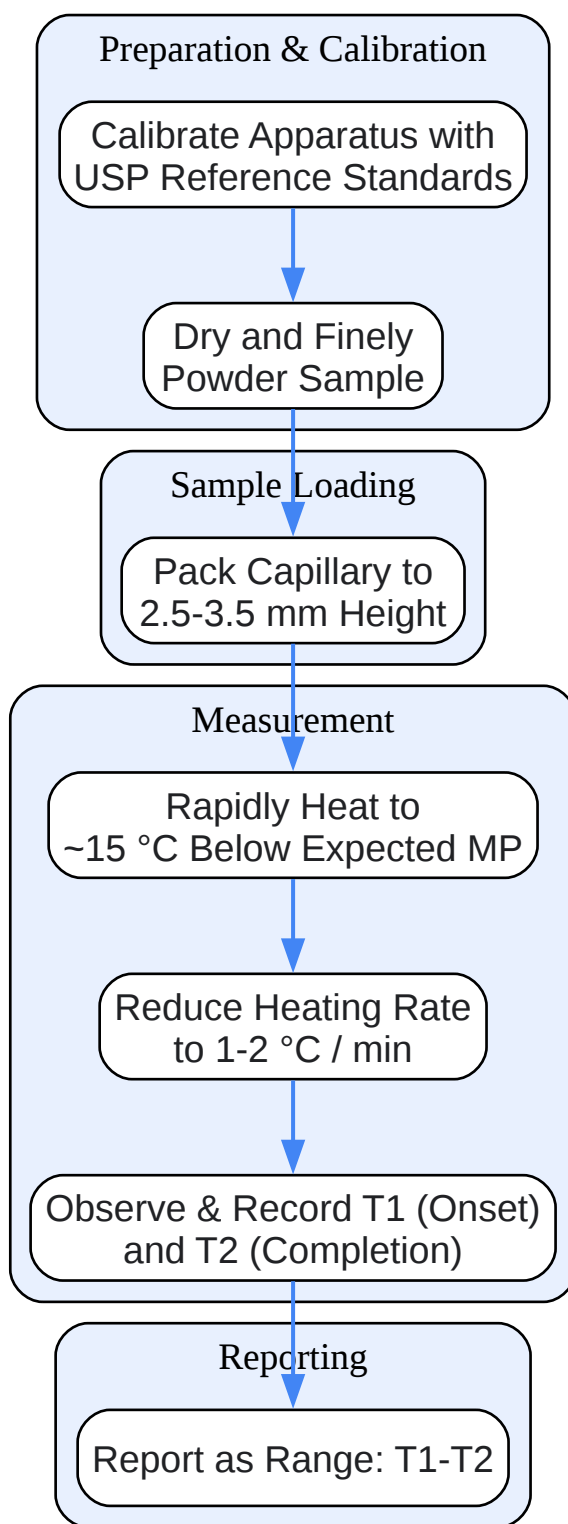
- Melting point apparatus (calibrated)
- Glass capillary tubes (0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness)[10][11]
- Certified melting point reference standards (e.g., caffeine, vanillin)
- **3-Ethynylbenzoic acid** sample, finely powdered and thoroughly dried.

Procedure:

- Apparatus Calibration: Verify the calibration of the apparatus using at least two USP Melting Point Reference Standards that bracket the expected melting point of the sample.
- Sample Preparation: Ensure the sample is dry. Gently grind the sample to a very fine powder.
- Capillary Loading: Pack the dry powder into a capillary tube by tapping the sealed end on a hard surface until a tightly packed column of 2.5–3.5 mm is formed at the bottom.[11]
Inconsistent packing leads to poor heat transfer and inaccurate results.
- Heating:
 - Place the capillary in the heating block.
 - Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.
 - Once this temperature is reached, reduce the heating rate to 1–2 °C per minute.[9][11]
This slow ramp rate is critical for thermal equilibrium.
- Data Recording:

- T1 (Onset): Record the temperature at which the column of the substance is observed to collapse against the side of the tube, or the first appearance of liquid.[\[11\]](#)
- T2 (Completion): Record the temperature at which the last solid particle passes into the liquid phase.
- Reporting: The melting point is reported as the range T1 – T2. For a pure compound, this range should be narrow (typically < 2 °C).

Diagram 2: USP-Compliant Workflow for Capillary Melting Point Determination



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Caption: Standard operating procedure for melting point determination.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides more quantitative data than the capillary method. It measures the heat flow into a sample as a function of temperature. The melting process is observed as an endothermic peak.

Objective: To determine the melting point (onset) and enthalpy of fusion of **3-ethynylbenzoic acid**.

Procedure:

- Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard.
- Sample Preparation: Accurately weigh 1-3 mg of the powdered sample into an aluminum DSC pan. Crimp a lid onto the pan.
- Instrument Setup:
 - Place the sample pan and an empty, sealed reference pan into the DSC cell.
 - Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
 - Set the temperature program:
 - Equilibrate at a temperature well below the expected melt (e.g., 100 °C).
 - Ramp the temperature at a defined rate (e.g., 10 °C/min) to a temperature well above the melt (e.g., 190 °C).
- Data Analysis:
 - The melting point is typically reported as the extrapolated onset temperature of the endothermic peak.
 - The area under the peak corresponds to the enthalpy of fusion (ΔH_{fus}), a valuable parameter for characterizing the crystal lattice energy.

- Peak shape can also indicate purity; sharp, symmetric peaks suggest high purity, while broad, asymmetric peaks suggest impurities.

Conclusion

The melting point of **3-ethynylbenzoic acid**, while reported by suppliers, should not be accepted without critical evaluation and experimental verification. The value of 164-171 °C is notably broad, suggesting the presence of impurities which may arise from its common synthesis via Sonogashira coupling. For any application in research or drug development, an independent determination of the melting point using a standardized protocol, such as USP <741>, is mandatory. A sharp melting range, determined using a calibrated instrument and a slow heating rate, is a primary and indispensable indicator of the purity and quality required for reliable scientific outcomes.

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